1-Chloronaphtho[2,1-b]thiophene
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Overview
Description
1-Chloronaphtho[2,1-b]thiophene is a heterocyclic compound that contains both a naphthalene ring and a thiophene ring, with a chlorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloronaphtho[2,1-b]thiophene typically involves the chlorination of naphtho[2,1-b]thiophene. One common method is the reaction of naphtho[2,1-b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloronaphtho[2,1-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products:
- Substitution reactions yield various substituted naphtho[2,1-b]thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions can lead to dechlorinated products or modified thiophene derivatives .
Scientific Research Applications
1-Chloronaphtho[2,1-b]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-Chloronaphtho[2,1-b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorine atom and the thiophene ring can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations can modulate its activity and effectiveness .
Comparison with Similar Compounds
1-Chloronaphtho[2,1-b]thiophene can be compared with other similar compounds such as:
Naphtho[2,1-b]thiophene: Lacks the chlorine atom, which can affect its reactivity and applications.
1-Bromonaphtho[2,1-b]thiophene: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
1-Iodonaphtho[2,1-b]thiophene:
Properties
CAS No. |
85992-26-3 |
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Molecular Formula |
C12H7ClS |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-chlorobenzo[e][1]benzothiole |
InChI |
InChI=1S/C12H7ClS/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
InChI Key |
DJBJPDNLBFFNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CS3)Cl |
Origin of Product |
United States |
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